

physicochemical characteristics of 7-(Trifluoromethyl)quinolin-2-amine

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Compound of Interest

Compound Name: 7-(Trifluoromethyl)quinolin-2-amine

Cat. No.: B1355436

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An In-depth Technical Guide to the Physicochemical Characteristics of 7-(Trifluoromethyl)quinolin-2-amine

Abstract

7-(Trifluoromethyl)quinolin-2-amine is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its molecular architecture, which combines the privileged quinoline scaffold with an electron-withdrawing trifluoromethyl group and a nucleophilic amino group, imparts a unique combination of physicochemical properties. These characteristics are critical for its application in drug design, where the trifluoromethyl moiety can enhance metabolic stability, lipophilicity, and binding affinity, and the quinoline core is a frequent feature in anticancer and antimicrobial agents.^{[1][2][3][4]} This guide provides a comprehensive technical overview of the core physicochemical characteristics of **7-(Trifluoromethyl)quinolin-2-amine**, offering field-proven insights and detailed experimental protocols for its analysis. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this versatile chemical entity.

Introduction

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents.^[5] Its rigid, planar structure and ability to participate in π - π stacking, hydrogen bonding, and metal coordination make it an exceptionally versatile scaffold for interacting with biological targets. Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as antimalarial drugs (e.g., chloroquine), anticancer agents, and antibiotics.^{[1][6]}

The Role of the Trifluoromethyl Group in Drug Design

The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy in modern drug design to modulate a molecule's biological and physical properties.^[2] The high electronegativity of the fluorine atoms makes the -CF₃ group a potent electron-withdrawing substituent, which can significantly alter the pK_a of nearby basic centers and influence the electronic nature of aromatic rings. Furthermore, the -CF₃ group is highly lipophilic and metabolically stable, often improving a drug candidate's membrane permeability, oral bioavailability, and resistance to oxidative degradation by cytochrome P450 enzymes.^{[3][7]}

Profile of 7-(Trifluoromethyl)quinolin-2-amine

7-(Trifluoromethyl)quinolin-2-amine (CAS No. 113508-12-6) integrates these two critical moieties. The 2-amino group provides a key site for further chemical modification and can act as a hydrogen bond donor, while the 7-trifluoromethyl group modulates the electronic properties and lipophilicity of the entire molecule. Understanding its fundamental physicochemical characteristics is paramount for predicting its behavior in biological systems and for designing robust synthetic and analytical methodologies.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the foundation of its application in research and development.

Molecular Structure and Identifiers

Property	Value	Source
IUPAC Name	7-(Trifluoromethyl)quinolin-2-amine	-
CAS Number	113508-12-6	[8][9]
Molecular Formula	C ₁₀ H ₇ F ₃ N ₂	[8]
Molecular Weight	212.17 g/mol	
Canonical SMILES	C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1N	-

Physical Properties

The physical state and thermal properties of a compound dictate its handling, formulation, and purification strategies.

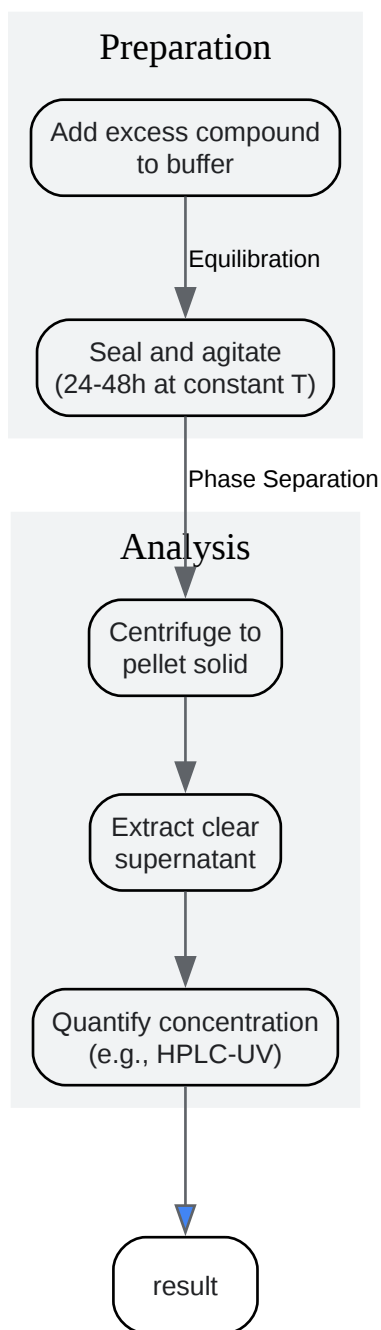
Property	Value	Notes
Appearance	White to off-white solid	[10] (for related compound)
Melting Point	174-177 °C	[8]
Boiling Point	306.6 ± 37.0 °C	Predicted
Density	1.390 ± 0.06 g/cm ³	Predicted

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both biological assays and synthetic reactions. Based on its structure, **7-(Trifluoromethyl)quinolin-2-amine** is predicted to have low aqueous solubility due to its largely hydrophobic aromatic framework.[11] However, the presence of two basic nitrogen atoms suggests that its solubility is strongly pH-dependent.

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

- **Preparation:** Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
- **Addition of Compound:** Add an excess amount of **7-(Trifluoromethyl)quinolin-2-amine** to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is essential.
- **Phase Separation:** Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
- **Sampling and Analysis:** Carefully extract a precise aliquot from the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Causality:** This method ensures that the measured concentration represents the true thermodynamic solubility by allowing the system to reach a state of equilibrium between the solid and solution phases, which is critical for accurate pharmacokinetic modeling.



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Caption: Workflow for Shake-Flask Solubility Determination.

Acidity/Basicity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor interactions. **7-**

(Trifluoromethyl)quinolin-2-amine has two basic centers: the quinoline ring nitrogen and the exocyclic 2-amino group.

- **Quinoline Nitrogen:** The pKa of unsubstituted quinoline is approximately 4.9.[12] The strongly electron-withdrawing -CF₃ group at the 7-position is expected to significantly decrease the basicity of the quinoline nitrogen, lowering its pKa. A predicted pKa for the related 7-(trifluoromethyl)quinoline is 2.55.[10]
- **2-Amino Group:** The exocyclic amino group is expected to be the more basic site. Its pKa will determine the charge state of the molecule under most physiological conditions.
- **Stock Solution:** Prepare a stock solution of the compound in a co-solvent like methanol or DMSO.
- **Titration Setup:** In a thermostatted vessel, add a precise volume of the stock solution to a salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength.
- **Titration:** Perform a potentiometric titration by adding small, precise aliquots of standardized HCl. After each addition, record the pH and the full UV-Vis spectrum (e.g., 200-400 nm).
- **Data Analysis:** The collected spectral data at different pH values are analyzed using specialized software (e.g., Hyperquad) to resolve the pKa values.
- **Causality:** This method is highly sensitive and requires minimal sample. It works by correlating the changes in the UV-Vis absorbance spectrum, which are due to the different electronic structures of the protonated and neutral species, with the measured pH.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure. For **7-(Trifluoromethyl)quinolin-2-amine**, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

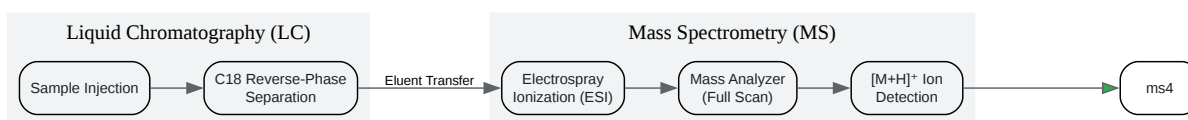
- ^1H NMR: Expected signals would include distinct aromatic protons on the quinoline core, with chemical shifts and coupling constants influenced by the positions of the amino and trifluoromethyl groups. A broad singlet for the $-\text{NH}_2$ protons would also be expected.
- ^{13}C NMR: The spectrum will show ten distinct carbon signals. The carbon of the $-\text{CF}_3$ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will reflect the electron-withdrawing nature of the $-\text{CF}_3$ group and the electron-donating nature of the $-\text{NH}_2$ group.
- ^{19}F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the $-\text{CF}_3$ group. Its chemical shift provides confirmation of the electronic environment.[\[13\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

- Expected Ionization: Under electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion $[\text{M}+\text{H}]^+$.
- Fragmentation: Tandem MS (MS/MS) would likely reveal characteristic fragmentation patterns of the quinoline core. Common fragmentation pathways for quinolones can include the loss of small neutral molecules.[\[14\]](#)[\[15\]](#) The stability of the trifluoromethyl group means it is likely to be retained on major fragments.
- Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~ 1 mg/mL. Dilute further for analysis.
- Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte for positive mode ESI.
- Mass Spectrometry: Direct the column effluent into the ESI source of the mass spectrometer. Acquire data in full scan mode to identify the $[\text{M}+\text{H}]^+$ ion.

- Tandem MS: Perform a product ion scan on the isolated $[M+H]^+$ peak to obtain the fragmentation pattern for structural confirmation.



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